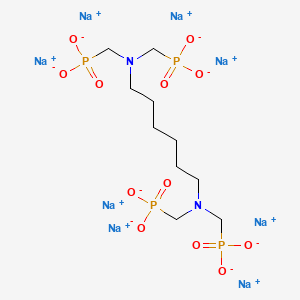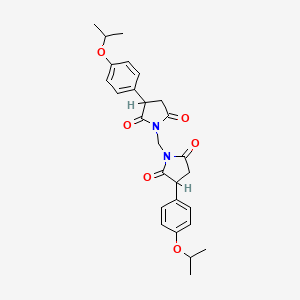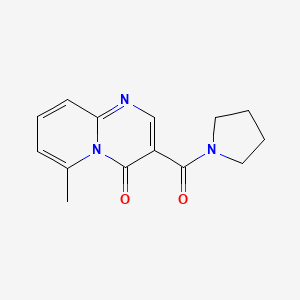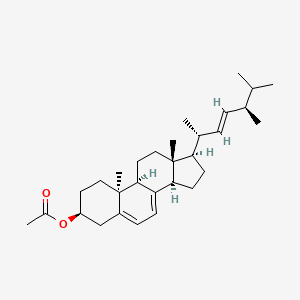
Uvx3KJ4zlg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Uvx3KJ4zlg” involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:
Selection of Precursors: Choosing the right precursors is crucial for the synthesis. These precursors undergo a series of chemical reactions to form the desired compound.
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.
Purification: After the synthesis, the compound is purified using techniques like chromatography and recrystallization to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves:
Batch Processing: The reactions are carried out in large batches to produce significant quantities of the compound.
Continuous Flow Systems: These systems allow for the continuous production of the compound, improving efficiency and reducing production time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
“Uvx3KJ4zlg” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of new products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, altering the compound’s structure.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, resulting in different derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Including sodium borohydride and lithium aluminum hydride.
Catalysts: Various catalysts are used to facilitate the reactions, such as palladium on carbon and platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives and intermediates that have different properties and applications.
Aplicaciones Científicas De Investigación
“Uvx3KJ4zlg” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial products, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of “Uvx3KJ4zlg” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It binds to specific receptors on the cell surface, triggering a cascade of biochemical reactions.
Modulating Enzyme Activity: The compound can inhibit or activate certain enzymes, affecting various metabolic pathways.
Altering Gene Expression: It can influence the expression of specific genes, leading to changes in cellular functions.
Conclusion
“this compound” is a versatile compound with significant potential in various scientific fields Its unique properties, preparation methods, chemical reactions, and applications make it a valuable subject of study
Propiedades
Número CAS |
168399-05-1 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
(2R)-1-(2,5-dimethoxyphenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H19NO2/c1-9(13-2)7-10-8-11(14-3)5-6-12(10)15-4/h5-6,8-9,13H,7H2,1-4H3/t9-/m1/s1 |
Clave InChI |
RSDBPMOXIPCTPN-SECBINFHSA-N |
SMILES isomérico |
C[C@H](CC1=C(C=CC(=C1)OC)OC)NC |
SMILES canónico |
CC(CC1=C(C=CC(=C1)OC)OC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


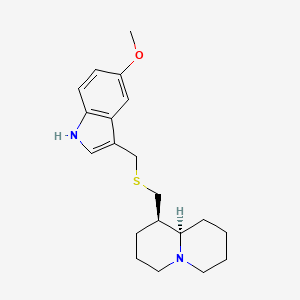
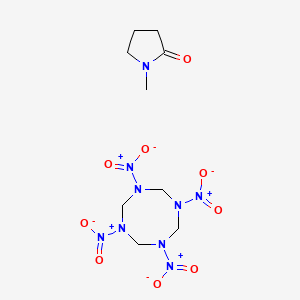
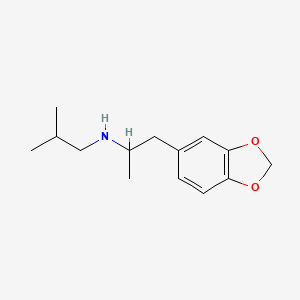
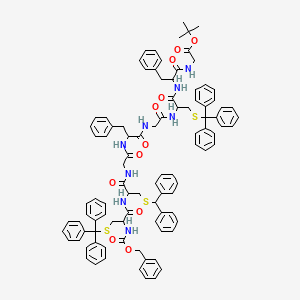
![4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B12746537.png)
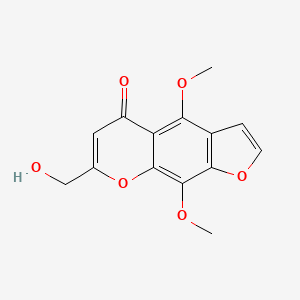
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)
